2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline
Description
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline is a sulfonamide derivative featuring a chloro-substituted aniline core linked to a 2-ethylpiperidine moiety via a sulfonyl group.
Properties
IUPAC Name |
2-chloro-5-(2-ethylpiperidin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNHRNRRJMTXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Piperidine Ring
- The piperidine ring bearing the ethyl substituent at the 2-position is typically synthesized via cyclization reactions.
- A common approach involves reacting 2-chloroethylamine with an appropriate aldehyde or ketone precursor to form the substituted piperidine structure.
- The cyclization is facilitated under acidic or basic catalysis, depending on the starting materials, to yield the 2-ethylpiperidine intermediate.
Sulfonylation Step
- The next critical step is sulfonylation, where the piperidine derivative is reacted with a sulfonyl chloride reagent.
- Methanesulfonyl chloride or other sulfonyl chlorides are used as sulfonylating agents.
- The reaction is carried out under basic conditions to promote nucleophilic substitution, typically employing bases such as triethylamine or sodium hydroxide.
- The sulfonyl group is introduced at the nitrogen of the piperidine ring, forming the sulfonamide linkage.
Amination and Coupling with Aniline
- The final step involves the introduction of the aniline moiety.
- Nucleophilic aromatic substitution is performed by reacting the sulfonylated piperidine intermediate with a suitably substituted aniline derivative.
- This step often requires heating and the presence of a polar aprotic solvent to facilitate the substitution.
- The chloro group on the aromatic ring may also be involved in substitution reactions depending on the specific synthetic strategy.
Industrial Production Considerations
- Industrial synthesis optimizes these steps to maximize yield and purity.
- Techniques such as continuous flow reactors and advanced catalytic systems are employed to improve reaction efficiency.
- Purification methods include recrystallization and chromatographic techniques to isolate the target compound with high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reactants/Intermediates | Conditions | Outcome/Intermediate Product |
|---|---|---|---|---|
| 1 | Piperidine Ring Formation | 2-chloroethylamine + aldehyde/ketone | Acidic/basic catalysis, heating | 2-ethylpiperidine intermediate |
| 2 | Sulfonylation | Piperidine intermediate + sulfonyl chloride | Basic medium (e.g., triethylamine) | Sulfonylated piperidine (sulfonamide intermediate) |
| 3 | Amination (Nucleophilic substitution) | Sulfonylated piperidine + aniline derivative | Heating, polar aprotic solvent | 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline |
Reaction Mechanism Insights
- The sulfonylation involves nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, forming a sulfonamide bond.
- The amination step proceeds via nucleophilic aromatic substitution, where the aniline nitrogen attacks the sulfonylated aromatic intermediate, displacing suitable leaving groups.
Research Findings and Variations
- Variations in the sulfonyl chloride reagent and the substituents on the piperidine ring can influence the reaction yield and biological activity of the final compound.
- Oxidation and reduction reactions on the sulfonyl group have been studied to modify the compound further, leading to sulfoxides or sulfones (oxidation) and sulfides (reduction).
- Substitution of the chloro group with other nucleophiles has been explored to generate derivatives with altered pharmacological profiles.
Analytical Data Supporting Preparation
| Parameter | Data/Value | Source/Method |
|---|---|---|
| Molecular Formula | C13H19ClN2O2S | PubChem database |
| Molecular Weight | 302.82 g/mol | PubChem database |
| Key Spectroscopic Features | NMR, IR confirming sulfonamide and piperidine | Standard analytical techniques |
| Purity Achieved | >98% (via recrystallization and chromatography) | Industrial purification protocols |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline is primarily utilized as a building block in the synthesis of pharmaceutical compounds targeting neurological and inflammatory conditions. Its ability to interact with biological macromolecules positions it as a candidate for drug development.
Biological Studies
The compound is employed in various biological studies to investigate the activity of sulfonyl anilines and their derivatives. Research has shown that it can inhibit key enzymes, demonstrating potential antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications
In industrial settings, this compound is used to develop specialty chemicals and intermediates for various processes. Its unique properties make it suitable for applications in the production of agrochemicals and other fine chemicals.
The biological activities of this compound include:
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting key metabolic enzymes. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
| Anticancer | Shows promise in inhibiting cancer cell lines through kinase inhibition. |
Enzyme Inhibition Studies
A study on the inhibition of ACK1 (Activated Cdc42-associated kinase 1) revealed that derivatives of this compound exhibited significant inhibition of kinase activity. The IC50 values indicated potent activity, suggesting its potential as a therapeutic agent for cancer and inflammatory diseases.
Antimicrobial Efficacy
Research focusing on antimicrobial properties demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their metabolic pathways.
Anti-inflammatory Mechanism
In vivo studies indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models, highlighting its potential role in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity. The chloro group may also participate in electrophilic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Steric Effects : A 2-ethyl group may hinder interactions with sterically sensitive binding pockets compared to smaller substituents like 3-methyl or 2-methyl .
Heterocyclic and Functional Group Variations
Table 2: Functional Group Modifications
Key Observations :
- Sulfonyl vs.
Biological Activity
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline is an organic compound characterized by a chloro group, an ethyl-substituted piperidine ring, and a sulfonyl group attached to an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C₁₂H₁₄ClN₂O₂S
- Molecular Weight : 288.8 g/mol
- SMILES Notation : Clc1ccc(cc1)S(=O)(=O)N1CCCCC1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly affecting carbonic anhydrase and other sulfonamide-sensitive enzymes. This interaction can lead to several pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains by inhibiting essential enzymes.
- Anti-inflammatory Effects : It may modulate inflammatory pathways through enzyme inhibition.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific kinases.
Biological Activities and Research Findings
Recent studies have explored the biological activities of this compound, highlighting its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits bacterial growth by targeting key metabolic enzymes. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo studies. |
| Anticancer | Shows promise in inhibiting cancer cell lines through kinase inhibition. |
Case Studies
-
Enzyme Inhibition Studies :
A study conducted on the inhibition of ACK1 (Activated Cdc42-associated kinase 1) revealed that derivatives of this compound exhibited significant inhibition of kinase activity. The IC50 values indicated potent activity, suggesting its potential as a therapeutic agent for conditions like cancer and inflammatory diseases . -
Antimicrobial Efficacy :
Research focusing on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, by disrupting their metabolic pathways . -
Anti-inflammatory Mechanism :
In vivo studies showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in animal models, indicating its potential role in managing inflammatory diseases .
Q & A
Q. What are common synthetic routes for preparing 2-chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline?
The compound is typically synthesized via multi-step condensation and alkylation reactions. For example:
- Step 1 : React 2-chloro-5-(methylthio)aniline hydrochloride with a piperidine derivative (e.g., 2-ethylpiperidine) under reflux in toluene at 140–165°C for 6–24 hours, yielding intermediates .
- Step 2 : Deprotection or further functionalization using reagents like NH₂OH·HCl to remove protective groups (e.g., 2,5-dimethylpyrrole) . Key parameters include temperature control (80–165°C), solvent selection (toluene, chlorobenzene), and base catalysts (K₂CO₃) to optimize yields (46–81%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- FT-IR/Raman : Identify functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and aromatic C-Cl (~550–600 cm⁻¹). Theoretical vibrational studies (DFT) validate experimental data .
- NMR : Use ¹H/¹³C NMR to confirm the aniline proton environment (δ 6.5–7.5 ppm) and sulfonyl/piperidinyl substituents .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C—H···O/Cl interactions stabilizing U-shaped conformations) .
Advanced Research Questions
Q. How can reaction yields be improved during the condensation step with 2-chloro-5-(methylthio)aniline hydrochloride?
- Solvent optimization : Replace toluene with high-boiling solvents like chlorobenzene to enhance reactivity at 165°C .
- Catalytic additives : Introduce KI as a phase-transfer catalyst to improve alkylation efficiency (e.g., fluoroethyl bromide reactions achieving 70% yield) .
- Stoichiometry : Use a 1.2–1.5 molar excess of the piperidine derivative to drive the reaction to completion .
Q. How do structural features like sulfonyl-piperidinyl groups influence molecular conformation and intermolecular interactions?
- Crystal packing : The sulfonyl group participates in C—H···O hydrogen bonds, forming layered structures parallel to the ab plane. Piperidinyl substituents contribute to steric bulk, favoring U-shaped conformations .
- Electrostatic effects : Sulfonyl groups increase electron-withdrawing character, affecting reactivity in further substitutions (e.g., nitration or halogenation) .
Q. What computational strategies predict the compound’s potential biological activity?
- Molecular docking : Screen against targets like carbonic anhydrase II/IX (PDB: 4iwz, 5fl4) using software (AutoDock Vina) to assess binding affinities. Focus on sulfonamide interactions with zinc-active sites .
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and stability. For example, the trifluoromethyl group in analogs enhances electrophilicity .
Q. How can contradictory spectroscopic data (e.g., FT-IR vs. NMR) be resolved during structural validation?
- Multi-technique cross-validation : Combine vibrational spectra (FT-IR/Raman) with 2D NMR (COSY, HSQC) to assign overlapping signals.
- Theoretical modeling : Compare experimental data with DFT-simulated spectra (e.g., Gaussian 09) to identify discrepancies in functional group assignments .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
